Home > Products > Screening Compounds P22630 > 3-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one
3-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one -

3-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one

Catalog Number: EVT-4149985
CAS Number:
Molecular Formula: C18H16N2OS
Molecular Weight: 308.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The compound “3-methyl-2-[(3-phenyl-2-propen-1-yl)thio]-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a nitrogen-containing pyrimidine ring . They are known for their wide range of biological activities.


Molecular Structure Analysis

The molecular structure of “3-methyl-2-[(3-phenyl-2-propen-1-yl)thio]-4(3H)-quinazolinone” would likely consist of a quinazolinone core, with a methyl group attached to the 3-position, and a phenylpropenylthio group attached to the 2-position .


Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that “3-methyl-2-[(3-phenyl-2-propen-1-yl)thio]-4(3H)-quinazolinone” can undergo would depend on the specific conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-methyl-2-[(3-phenyl-2-propen-1-yl)thio]-4(3H)-quinazolinone” would depend on its specific molecular structure. Quinazolinones generally have high thermal stability and good resistance to oxidation and reduction .

2-(Substituted Aryl)-piperazine-3-phenyl-4(3H)-quinazolinones

Compound Description: This class of compounds, specifically sixteen derivatives of 2-(Substituted Aryl)-piperazine-3-phenyl-4(3H)-quinazolinones, were synthesized and evaluated for their anti-anxiety effects. [] Among these, three specific derivatives (SD-05, SD-06, and SD-10) displayed promising results in mice models, indicating their potential as anxiolytic agents. []

Relevance: This class shares the core quinazolinone structure with 3-methyl-2-[(3-phenyl-2-propen-1-yl)thio]-4(3H)-quinazolinone. The variations lie in the substituents at the 2 and 3 positions of the quinazolinone ring. These structural modifications contribute to the observed anti-anxiety activity, suggesting that the quinazolinone scaffold could be a promising starting point for developing compounds with various biological activities. []

Methyl (E)-3-phenyl-2-propen-1-yl-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8411)

Compound Description: FRC-8411 is a dihydropyridine derivative investigated for its antihypertensive and cardiovascular effects. [] It exhibited potent and long-lasting hypotensive effects in rats, along with an accompanying tachycardia. [] Further investigations revealed its calcium channel blocking properties, similar to other dihydropyridine calcium channel blockers like nifedipine. []

Relevance: While FRC-8411 does not share the same core structure as 3-methyl-2-[(3-phenyl-2-propen-1-yl)thio]-4(3H)-quinazolinone, both compounds feature a (E)-3-phenyl-2-propen-1-yl substituent. [] This shared moiety could be responsible for interacting with specific biological targets, potentially contributing to the observed pharmacological activities. Understanding the role of this substituent could be crucial for optimizing both classes of compounds for their respective therapeutic applications.

2-Methoxyethyl (E)-3-phenyl-2-propen-1-yl(+/-)-1,4-dihydro-2,6-dimethyl-4-(3- nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8653)

Compound Description: FRC-8653, another dihydropyridine derivative, was studied for its calcium antagonistic and vasorelaxant effects. [] This compound demonstrated the ability to inhibit calcium influx in a manner similar to nifedipine, suggesting its potential as a therapeutic agent for cardiovascular diseases. []

Relevance: Similar to FRC-8411, FRC-8653 also contains the (E)-3-phenyl-2-propen-1-yl substituent found in 3-methyl-2-[(3-phenyl-2-propen-1-yl)thio]-4(3H)-quinazolinone. [] This recurring motif further highlights its potential importance in interacting with biological targets relevant to cardiovascular effects.

3-Methyl-2-(((1-methyl-1H-benzo[d]imidazol-2-yl)sulfonyl)methyl)quinazolin-4(3H)-one (5a)

Compound Description: This compound is a quinazolinone derivative synthesized using a green chemistry approach mediated by PEG-600. [] The synthesis involved a four-step reaction scheme, highlighting the versatility of PEG-600 as a solvent in organic synthesis. []

Relevance: The compound shares the core quinazolinone structure with 3-methyl-2-[(3-phenyl-2-propen-1-yl)thio]-4(3H)-quinazolinone, with both compounds bearing a methyl substituent at position 3 of the quinazolinone ring. [] This structural similarity suggests a potential avenue for exploring green chemistry approaches in synthesizing derivatives of 3-methyl-2-[(3-phenyl-2-propen-1-yl)thio]-4(3H)-quinazolinone.

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl] propyl}-4(3H)-quinazolinone (FR255595)

Compound Description: FR255595 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor that exhibits neuroprotective effects. [] It demonstrates promising potential in treating neurodegenerative diseases like Parkinson’s disease by preventing PARP overactivation and subsequent neuronal damage. []

Relevance: Although structurally distinct from 3-methyl-2-[(3-phenyl-2-propen-1-yl)thio]-4(3H)-quinazolinone, FR255595 shares the fundamental quinazolinone core. [] The presence of this scaffold in compounds with diverse biological activities emphasizes the potential of 3-methyl-2-[(3-phenyl-2-propen-1-yl)thio]-4(3H)-quinazolinone as a starting point for developing novel therapeutic agents.

3-((2-((1E,4E)-3-oxo-5-arylpenta-1,4-dien-1-yl)phenoxy)methyl)-4(3H)-quinazolinone derivatives

Compound Description: This series of 4(3H)-quinazolinone derivatives, designed and synthesized as potential antiviral agents, incorporate a 1,4-pentadien-3-one moiety into their structure. [] Some compounds within this series displayed significant antiviral activity against tobacco mosaic virus (TMV) in vivo, exceeding the efficacy of the commercial agent ningnanmycin. []

Relevance: These compounds share the 4(3H)-quinazolinone core structure with 3-methyl-2-[(3-phenyl-2-propen-1-yl)thio]-4(3H)-quinazolinone. [] The observed antiviral activity of these derivatives, particularly against TMV, suggests that modifications to the substituents on the quinazolinone ring can significantly impact biological activity and therapeutic potential. This finding highlights the potential of exploring 3-methyl-2-[(3-phenyl-2-propen-1-yl)thio]-4(3H)-quinazolinone as a scaffold for developing novel antiviral agents.

5-Chloro-2-[3-(4-phenyl-3,6-dihydro-1(2H)-pyridinyl)propyl]-4(3H)-quinazolinone (FR247304)

Compound Description: FR247304 is another potent PARP-1 inhibitor with demonstrated neuroprotective effects in experimental models of cerebral ischemia. [] It exhibits higher potency and efficacy in reducing ischemic brain damage compared to other PARP inhibitors. []

Relevance: Similar to FR255595, FR247304 reinforces the significance of the quinazolinone core as a pharmacophore in developing neuroprotective agents. [] Despite structural differences from 3-methyl-2-[(3-phenyl-2-propen-1-yl)thio]-4(3H)-quinazolinone, the presence of the quinazolinone ring in FR247304 suggests a shared chemical space that could be explored further for designing novel neuroprotective therapeutics.

Properties

Product Name

3-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one

IUPAC Name

3-methyl-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-one

Molecular Formula

C18H16N2OS

Molecular Weight

308.4 g/mol

InChI

InChI=1S/C18H16N2OS/c1-20-17(21)15-11-5-6-12-16(15)19-18(20)22-13-7-10-14-8-3-2-4-9-14/h2-12H,13H2,1H3/b10-7+

InChI Key

CJKWINVHOFDONG-JXMROGBWSA-N

SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC=CC3=CC=CC=C3

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1SCC=CC3=CC=CC=C3

Isomeric SMILES

CN1C(=O)C2=CC=CC=C2N=C1SC/C=C/C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.